molecular formula C2D7NO B1148996 ETHANOLAMINE-D7 CAS No. 1219802-89-7

ETHANOLAMINE-D7

Cat. No. B1148996
M. Wt: 68.12621245
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ethanolamine and its derivatives, including deuterated forms, can involve various chemical reactions. While specific details on the synthesis of ETHANOLAMINE-D7 are scarce, ethanolamines are generally synthesized through the reaction of ethylene oxide with ammonia, which may also extend to the synthesis of deuterated versions by incorporating deuterium-labeled precursors. For instance, ethanolamines have been prepared in high-throughput synthesis processes, using epoxide-opening reactions, which could theoretically be adapted for the production of deuterated variants (Shuker et al., 1997).

Scientific Research Applications

Ethanolamine Utilization and Bacterial Pathogens

Ethanolamine, a compound readily derived from cell membranes, serves as a carbon and/or nitrogen source for certain bacteria. Research has explored its involvement in bacterial pathogenesis, revealing significant variations in gene content and regulatory mechanisms among bacteria capable of catabolizing ethanolamine. These studies have linked ethanolamine utilization with bacterial pathogenesis, highlighting its potential roles in bacterial survival and virulence (Garsin, 2010).

Ethanolamine in Cardiovascular Health

Studies have revealed a novel cardioprotective role for ethanolamine, indicating its involvement in protecting the heart against ischemia/reperfusion (I/R) injury. Ethanolamine's protective effects are associated with the activation of Signal transducer and activator of transcription 3 (STAT-3), a crucial prosurvival factor in I/R injury, suggesting ethanolamine's potential in therapeutic interventions for heart diseases (Kelly et al., 2010).

Ethanolamine in Plant Growth and Development

Research on Arabidopsis mutants defective in serine decarboxylase, an enzyme responsible for ethanolamine synthesis from serine, has highlighted the crucial roles of ethanolamine in plant development. Defects in ethanolamine synthesis lead to multiple developmental issues in plants, which can be mitigated by external application of ethanolamine, emphasizing its importance in plant biology and potential applications in agriculture (Kwon et al., 2012; Yunus et al., 2016).

Ethanolamine Sensing and Binding

A study focusing on DNA aptamers capable of binding ethanolamine revealed the absence of specific binding, challenging previous findings and underscoring the need for careful homogeneous binding assays. This research contributes to our understanding of ethanolamine's interactions and its potential use in environmental chemistry and biological sciences (Ding et al., 2022).

Safety And Hazards

Ethanolamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Ethanolamine is a valuable source of carbon and/or nitrogen for bacteria capable of its catabolism. Because it is derived from the membrane phospholipid phosphatidylethanolamine, it is particularly prevalent in the gastrointestinal tract, which is membrane rich due to turnover of the intestinal epithelium and the resident microbiota . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

properties

CAS RN

1219802-89-7

Product Name

ETHANOLAMINE-D7

Molecular Formula

C2D7NO

Molecular Weight

68.12621245

synonyms

ETHANOLAMINE-D7

Origin of Product

United States

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